molecular formula C11H20O3 B1295819 6-oxoundecanoic Acid CAS No. 91214-05-0

6-oxoundecanoic Acid

Cat. No. B1295819
CAS RN: 91214-05-0
M. Wt: 200.27 g/mol
InChI Key: CFHSTABJNSOHHK-UHFFFAOYSA-N
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Description

6-Oxoundecanoic acid is a compound with the molecular formula C11H20O3 . It has an average mass of 200.275 Da and a mono-isotopic mass of 200.141251 Da .


Molecular Structure Analysis

The molecular structure of 6-oxoundecanoic acid consists of 11 carbon atoms, 20 hydrogen atoms, and 3 oxygen atoms . The compound has an average mass of 200.275 Da and a mono-isotopic mass of 200.141251 Da .


Physical And Chemical Properties Analysis

6-Oxoundecanoic acid has a molecular formula of C11H20O3 . It has an average mass of 200.275 Da and a mono-isotopic mass of 200.141251 Da .

Scientific Research Applications

Identification in Marine Aerosols

Kawamura and Gagosian (1988) identified positional isomers of aliphatic keto carboxylic acids, including 6-oxoundecanoic acid, in marine aerosol samples. This identification helps in understanding the composition and potential sources of organic matter in marine aerosols, which is crucial for studying atmospheric chemistry and marine ecosystems (Kawamura & Gagosian, 1988).

Synthesis and Characterization of Oxathiolanes

Ahmad et al. (1986) reported the synthesis of oxathiolanes from oxo fatty acids, including 10-oxoundecanoic acid. These substances have potential applications in the field of organic synthesis and chemical research (Ahmad, Khan, Nasirullah, & Osman, 1986).

Environmental Degradation Studies

Yabalak et al. (2017) investigated the degradation of 6-aminopenicillanic acid, which although not directly 6-oxoundecanoic acid, shows the relevance of studying the degradation pathways of similar compounds in environmental contexts. This kind of research is essential for understanding the environmental impact and breakdown of various substances in water and soil (Yabalak, Döndaş, & Gizir, 2017).

Antitumor and Antifungal Properties

Kinoshita and Umezawa (1961, 1962) synthesized derivatives of 10-oxoundecanoic acid and found that these compounds possess antitumor and antifungal activities. This finding is significant for pharmaceutical research, particularly in the development of new antitumor agents (Kinoshita & Umezawa, 1961); (Kinoshita & Umezawa, 1962).

Myocardial Imaging Research

Zeng et al. (2013) synthesized a novel fatty acid derivative, 6'-oxo-11-(hexanamide)undecanoic acid, for myocardial imaging. Although the compound showed poor heart-to-blood ratios, preventing its use as an imaging agent, the study contributes to the field of medical imaging and radiopharmaceuticals (Zeng et al., 2013).

DNA Sequencing and Bioconjugate Design

Rasolonjatovo and Sarfati (1998) developed a derivative of 6-aminohexanoic acid with a fluorescent probe, showcasing its use in DNA sequencing and as a detectable protecting group. This application is particularly relevant in the field of molecular biology and bioanalytical chemistry (Rasolonjatovo & Sarfati, 1998).

Applications in Organic Synthesis

Walton (2016) discussed the use of oxime derivatives, including 6-oxoundecanoic acid, in the synthesis of a wide variety of 5- and 6-membered ring heterocycles. These compounds are important in the development of bioactive molecules and natural products (Walton, 2016).

Biologically Active Macroheterocycles

Yakovleva et al. (2018) synthesized macroheterocycles with nitrogen-containing and ester fragments using undecylenic acid. Such research is crucial in exploring the potential biological activity of these compounds (Yakovleva et al., 2018).

properties

IUPAC Name

6-oxoundecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-2-3-4-7-10(12)8-5-6-9-11(13)14/h2-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHSTABJNSOHHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00238447
Record name Undecanoic acid, 6-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-oxoundecanoic Acid

CAS RN

91214-05-0
Record name Undecanoic acid, 6-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091214050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Undecanoic acid, 6-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Kawamura, RB Gagosian - Journal of Chromatography A, 1988 - Elsevier
… strong McLafferty rearrangement ions as well as its CH30H-elimination ion: m/z 144 and m/z 112 for Soxoundecanoic acid methyl ester, m/z 158 and m/z 126 for 6-oxoundecanoic acid …
Number of citations: 19 www.sciencedirect.com
S Torii, T Inokuchi, T Sugiura - The Journal of Organic Chemistry, 1986 - ACS Publications
A double mediatory system consisting of Ru04/Ru02 and C1+/C1" redox couples has been developed for the indirect electrooxidation of alcohols and aldehydes. The reaction proceeds …
Number of citations: 85 pubs.acs.org
AP Tulloch - 1972 - search.proquest.com
This thesis describes the determination of the structures of a number of lipids—fats, glycolipids, and waxes—and also the structures and compositions of their component fatty acids. …
Number of citations: 0 search.proquest.com

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